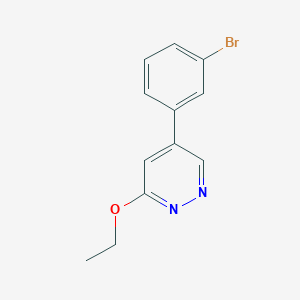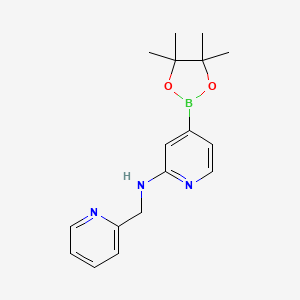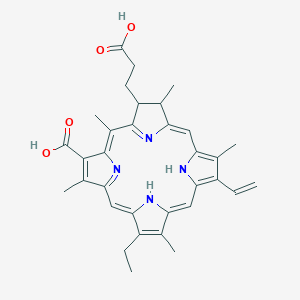
5-(3-bromophenyl)-3-ethoxyPyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-3-ethoxyPyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-ethoxyPyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylhydrazine and ethyl acetoacetate.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the pyridazine ring.
Ethoxy Substitution: The ethoxy group is introduced through an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-ethoxyPyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridazines, oxidized or reduced derivatives, and biaryl compounds.
Scientific Research Applications
5-(3-Bromophenyl)-3-ethoxyPyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3-ethoxyPyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the ethoxy group may enhance solubility and bioavailability. The compound can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-3-ethoxyPyridazine:
3-(3-Bromophenyl)-1H-pyrazole: Similar structure but different ring system, used in PET imaging.
4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: Another bromophenyl-substituted compound with different biological activities.
Uniqueness
This compound stands out due to its combination of a pyridazine ring with bromophenyl and ethoxy substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-ethoxypyridazine |
InChI |
InChI=1S/C12H11BrN2O/c1-2-16-12-7-10(8-14-15-12)9-4-3-5-11(13)6-9/h3-8H,2H2,1H3 |
InChI Key |
XNNXOBKNOQSNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=CC(=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)




![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



